

Methyl 3-(dimethylamino)propanoate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-(dimethylamino)propanoate
Cat. No.:	B1580593

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 3-(dimethylamino)propanoate** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Methyl 3-(dimethylamino)propanoate**, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and practical application, ensuring a blend of theoretical understanding and field-proven knowledge.

Core Molecular and Physical Properties

Methyl 3-(dimethylamino)propanoate, also known as N,N-Dimethyl- β -alanine methyl ester, is a bifunctional molecule featuring a tertiary amine and a methyl ester. This structure makes it a valuable building block, particularly in reactions requiring a nucleophilic amine or modifications at the ester group.

Molecular Identifiers

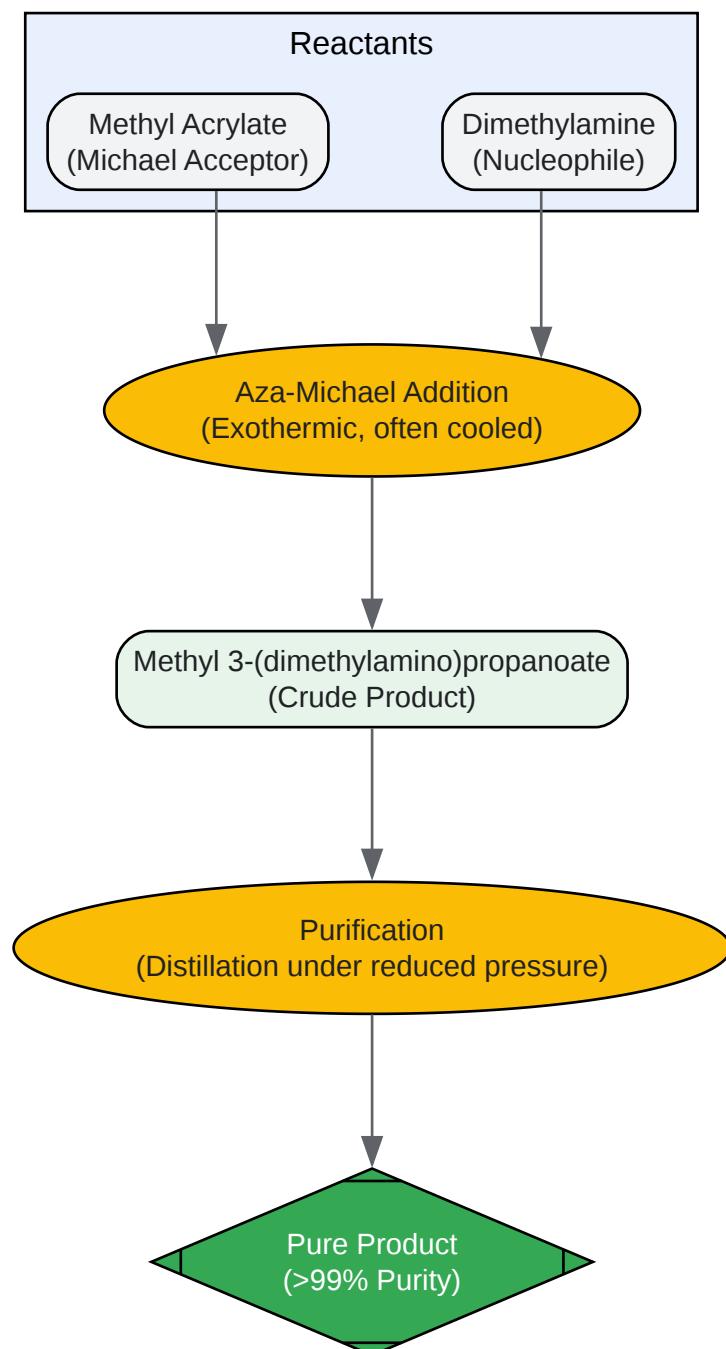
A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for **Methyl 3-(dimethylamino)propanoate** are summarized

below.

Identifier	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₂	[1]
Molecular Weight	131.17 g/mol	[1]
CAS Number	3853-06-3	[1]
Linear Formula	(CH ₃) ₂ NCH ₂ CH ₂ CO ₂ CH ₃	N/A
InChI Key	VSFJOMFYABROHQ- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification procedures. **Methyl 3-(dimethylamino)propanoate** is a clear, colorless liquid under standard conditions.


Property	Value	Source
Appearance	Colorless Liquid	N/A
Boiling Point	152-154 °C (lit.)	N/A
Density	0.917 g/mL at 25 °C (lit.)	N/A
Refractive Index	n _{20/D} 1.4118 (lit.)	N/A
Flash Point	51 °C (124 °F) - closed cup	N/A

Synthesis Pathway and Mechanistic Insight

The most direct and industrially scalable synthesis of **Methyl 3-(dimethylamino)propanoate** is the aza-Michael addition of dimethylamine to methyl acrylate.[\[2\]](#) This reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate.

Causality of Experimental Design: The choice of a Michael addition is based on its high atom economy, typically requiring no catalyst, and proceeding readily under mild conditions. The reaction is driven by the formation of a stable carbon-nitrogen bond.

Synthesis Workflow Diagram

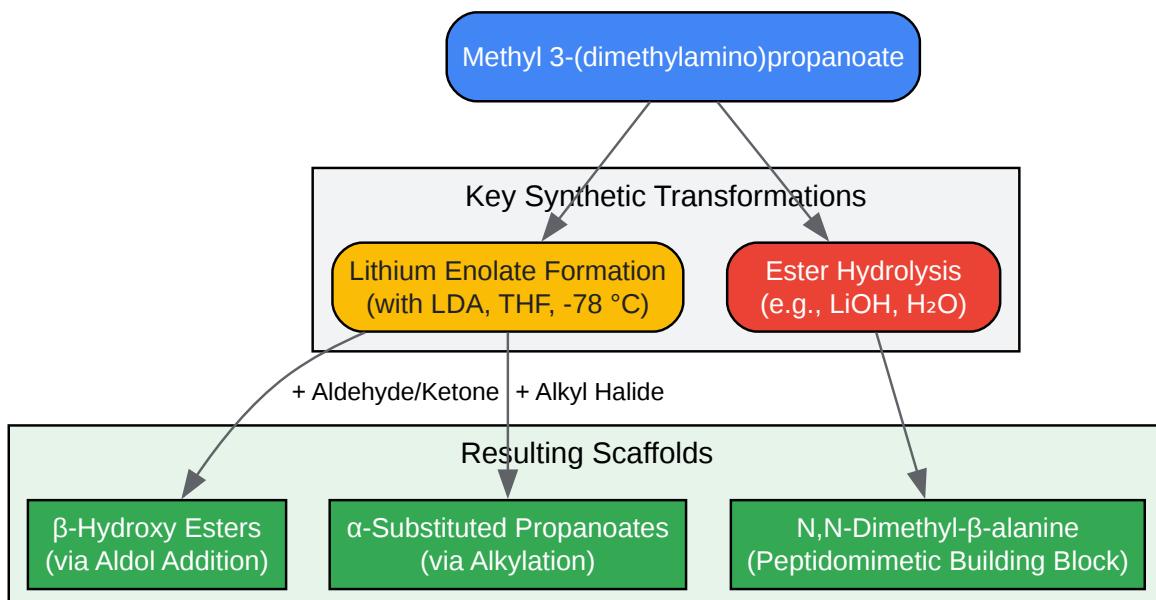
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 3-(dimethylamino)propanoate**.

Applications in Research and Drug Development

The true utility of **Methyl 3-(dimethylamino)propanoate** lies in its role as a versatile precursor. Its structure is readily incorporated into more complex molecular scaffolds, making it a valuable asset in medicinal chemistry and materials science.

Precursor for Non-Proteinogenic Amino Acids


In drug design, modifying peptide backbones with non-natural amino acids like β -amino acids can dramatically improve metabolic stability and pharmacokinetic profiles. **Methyl 3-(dimethylamino)propanoate** serves as a key building block for N-methylated- β -alanine derivatives, which are integral to peptidomimetic drugs.^[3]

Enolate Formation and C-C Bond Formation

The protons alpha to the ester carbonyl are acidic ($pK_a \sim 25$) and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate.^{[4][5]} This enolate is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of complex molecule synthesis.

Trustworthiness of the Protocol: Using a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at low temperatures ($-78\text{ }^{\circ}\text{C}$).^[5] This is a self-validating system because these conditions kinetically favor the desired enolate formation, preventing side reactions like self-condensation or nucleophilic attack on the ester by the base itself.^[4]

Application Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways starting from **Methyl 3-(dimethylamino)propanoate**.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and safety protocols.

Protocol: Synthesis of Methyl 3-(dimethylamino)propanoate

This protocol is adapted from established Michael addition procedures.[\[6\]](#)

- Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
- Charge Reactant: Add methyl acrylate (43.05 g, 0.5 mol) to the flask.
- Nucleophile Addition: Slowly add a 40% aqueous solution of dimethylamine (67.5 g, 0.6 mol) dropwise via the dropping funnel. Causality: The addition must be slow to control the

exothermic reaction and maintain the internal temperature below 20 °C, preventing polymerization of the acrylate.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
- Work-up: Transfer the reaction mixture to a separatory funnel. Wash with saturated sodium chloride solution (2 x 50 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and purify the crude product by vacuum distillation to yield the pure ester.

Protocol: Formation and Trapping of the Lithium Enolate

This protocol outlines a general procedure for enolate formation and subsequent alkylation.[\[4\]](#) [\[5\]](#)

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.54 mL, 11 mmol) to an oven-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
- Base Preparation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) to the solution. Stir for 30 minutes at -78 °C to form LDA.
- Enolate Formation: Add a solution of **Methyl 3-(dimethylamino)propanoate** (1.31 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate is now complete.
- Electrophile Addition: Add a solution of an electrophile (e.g., benzyl bromide, 1.71 g, 10 mmol) in anhydrous THF (5 mL) dropwise.
- Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
- Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Extract the product with ethyl acetate (3 x 30 mL),

combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for further purification (e.g., column chromatography).

Safety and Handling

Proper handling of **Methyl 3-(dimethylamino)propanoate** is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.

GHS Hazard Classification

Hazard Class	GHS Code	Signal Word	Description
Flammable Liquids	H226	Warning	Flammable liquid and vapor
Skin Irritation	H315	Warning	Causes skin irritation
Eye Irritation	H319	Warning	Causes serious eye irritation
Specific Target Organ Toxicity	H335	Warning	May cause respiratory irritation

Data sourced from supplier safety data sheets.

Handling and Storage Recommendations

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an area designated for flammable liquids. The compound can undergo slow oxidation in air, so storage under an inert atmosphere is recommended for long-term purity.

Conclusion

Methyl 3-(dimethylamino)propanoate is a foundational building block whose simple structure belies its significant utility in advanced chemical synthesis. Its straightforward preparation via Michael addition and its capacity to form reactive intermediates like lithium enolates make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable scientists and developers to fully leverage its potential in creating novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Alanine, N,N-dimethyl-, methyl ester | C6H13NO2 | CID 199226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. New synthesis of N-alkyl- β -amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Methyl 3-(dimethylamino)propanoate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580593#methyl-3-dimethylamino-propanoate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com